2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C19H18ClNO3 and a molecular weight of 343.81 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a benzoic acid core substituted with a chloro group and a piperidine-1-carbonyl phenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-(piperidine-1-carbonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).
Major Products:
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: N-oxide derivatives.
Scientific Research Applications
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine-1-carbonyl group plays a crucial role in binding to active sites, while the benzoic acid core provides structural stability .
Comparison with Similar Compounds
- 3-Chloro-4’-piperidine-1-carbonyl-[1,1’-biphenyl]-4-carboxylic acid
- 4-Methoxycarbonylphenylboronic acid
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Comparison: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPSGZBLYDWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692298 |
Source
|
Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-60-5 |
Source
|
Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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